molecular formula C13H10N2O B185524 2-Methylbenzo[g]quinazolin-4(3H)-one CAS No. 16673-88-4

2-Methylbenzo[g]quinazolin-4(3H)-one

Cat. No.: B185524
CAS No.: 16673-88-4
M. Wt: 210.23 g/mol
InChI Key: CYCCTYUWQCTYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzo[g]quinazolin-4(3H)-one (CAS 16673-88-4) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the quinazolin-4(3H)-one family, a scaffold renowned for its diverse biological activities. This specific benzo[g] derivative serves as a key synthetic intermediate and pharmacophore for researchers developing novel therapeutic agents. Quinazolinone derivatives, in general, have demonstrated substantial potential as anticancer agents. They are frequently investigated as inhibitors of key biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis . The inhibition of such tyrosine kinases can induce apoptosis and cell cycle arrest, making these compounds promising candidates in oncology research . Beyond oncology, the quinazolinone core is a privileged structure in the design of compounds with antibacterial and antifungal properties, offering a potential pathway to address drug-resistant pathogens . Furthermore, certain 2-substituted quinazolin-4(3H)-ones have been explored for their antioxidant activities, which can be valuable in studies of oxidative stress . The compound with CAS number 16673-88-4 has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

16673-88-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-3H-benzo[g]quinazolin-4-one

InChI

InChI=1S/C13H10N2O/c1-8-14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)15-8/h2-7H,1H3,(H,14,15,16)

InChI Key

CYCCTYUWQCTYGY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1

Isomeric SMILES

CC1=NC(=O)C2=CC3=CC=CC=C3C=C2N1

Canonical SMILES

CC1=NC(=O)C2=CC3=CC=CC=C3C=C2N1

Synonyms

2-Methylbenzo[g]quinazolin-4(3H)-one

Origin of Product

United States

Synthetic Methodologies for 2 Methylbenzo G Quinazolin 4 3h One and Its Derivatives

Established Synthetic Pathways to the Core Structure

Traditional methods for synthesizing the quinazolinone core have been well-documented, providing a solid foundation for further synthetic explorations. These pathways typically involve the use of readily available starting materials like anthranilic acid and its derivatives, which undergo cyclization reactions to form the desired heterocyclic system.

Approaches Involving Anthranilic Acid Precursors

A cornerstone in quinazolinone synthesis is the utilization of anthranilic acid and its derivatives. nih.govnih.govwikipedia.org This approach is valued for the accessibility of the starting materials and the relative simplicity of the reaction sequences.

One common method involves the reaction of anthranilic acid with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an N-acylanthranilic acid intermediate. nih.govresearchgate.net This intermediate then undergoes dehydrative cyclization, often facilitated by heating, to yield a benzoxazinone (B8607429). nih.govnih.gov The subsequent reaction of the benzoxazinone with an appropriate amine or ammonia (B1221849) source introduces the second nitrogen atom required for the quinazolinone ring, leading to the formation of the final product. nih.govnih.govresearchgate.net The choice of the amine determines the substituent at the N-3 position of the quinazolinone ring.

For instance, the reaction of anthranilic acid with butyryl chloride produces N-butyryl anthranilic acid, which upon treatment with acetic anhydride, cyclizes to the corresponding benzoxazinone. nih.gov This intermediate can then be reacted with various primary amines to yield 2,3-disubstituted quinazolinones. nih.gov Similarly, substituted anthranilic acids, such as 5-bromo or 5-nitroanthranilic acid, can be condensed with chloro-acyl chlorides to generate N-acyl-anthranilic acids, which are then converted to benzoxazinone intermediates and subsequently to tricyclic quinazolinone derivatives upon reaction with amines. nih.gov

The reaction conditions for these transformations can vary. While some syntheses are carried out under reflux in solvents like ethanol (B145695) or dimethylformamide (DMF), with DMF often providing higher yields, others have been adapted for different conditions. nih.gov

Starting MaterialReagentsIntermediateProductRef
Anthranilic acidAcetic anhydride, then amineN-acylanthranilic acid, Benzoxazinone2-Methyl-3-substituted-quinazolin-4(3H)-one researchgate.net
Substituted anthranilic acidsChloro-acyl chlorides, then amineN-acyl-anthranilic acid, BenzoxazinoneTricyclic 4(3H)-quinazolinone derivatives nih.gov
Anthranilic acidButyryl chloride, then amineN-butyryl anthranilic acid, Benzoxazinone2,3-disubstituted-4(3H)quinazolinone nih.gov

Approaches Involving Benzoxazinone Intermediates

The isolation and subsequent reaction of benzoxazinone intermediates represent a distinct and widely used strategy for the synthesis of quinazolinones. nih.govnih.gov This two-step approach allows for a modular synthesis, where the benzoxazinone core is first constructed and then diversified by reacting it with various nucleophiles.

The synthesis of the benzoxazinone precursor itself typically starts from anthranilic acid, which is acylated and cyclized in a one-pot reaction, often using acetic anhydride. nih.govnih.govmdpi.com For example, heating anthranilic acid with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq

Once formed, the benzoxazinone is a versatile intermediate. Its reaction with a primary amine or ammonia leads to the opening of the oxazinone ring, followed by cyclization to form the quinazolinone. nih.govnih.govmdpi.com For instance, reacting a benzoxazinone with hydrazine (B178648) hydrate (B1144303) is a common method to introduce an amino group at the N-3 position, yielding 3-amino-quinazolin-4(3H)-ones. mdpi.comnih.gov These can then be further functionalized.

The choice of solvent can significantly impact the reaction outcome. In some cases, the reaction of a benzoxazinone with hydrazine hydrate in different solvents like ethanol or DMF can lead to different products or yields. nih.gov This highlights the importance of reaction optimization in these synthetic pathways.

Benzoxazinone PrecursorReagentProductRef
2-methyl-4H-3,1-benzoxazan-4-oneHydrazine hydrate3-amino-2-methylquinazolin-4(3H)-one nih.gov
Substituted benzoxazinonesHydrazine hydrate3-amino-2-methyl-quinazolin-4(3H)-ones mdpi.com
6-Bromo-2-(3-chloropropyl)-4H-benzo[d] nih.govorganic-chemistry.org oxazin-4-oneHydrazine hydrateTricyclic quinazolinone derivatives nih.gov

Novel Synthetic Routes and Methodological Advancements

In recent years, the field of organic synthesis has seen a significant shift towards the development of more sustainable and efficient methodologies. This has led to the emergence of novel synthetic routes for quinazolinones that utilize microwave irradiation, catalytic systems, and solvent-free conditions to enhance reaction rates, improve yields, and reduce environmental impact.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technology has been successfully applied to the synthesis of quinazolinones, offering significant advantages over conventional heating methods, such as shorter reaction times and often higher yields. mdpi.comrsc.orgsci-hub.catnih.gov

A notable example is the microwave-assisted synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones. mdpi.com In this method, a solution of the benzoxazinone and hydrazine monohydrate in ethanol is irradiated with microwaves, leading to the desired product in good to excellent yields within a significantly reduced reaction time (20–33 minutes) compared to conventional heating. mdpi.com The synthesis of the benzoxazinone precursor from substituted anthranilic acid and acetic anhydride can also be efficiently achieved using microwave irradiation. mdpi.com

Microwave technology has also been employed in the synthesis of quinazolin-4-ylamino)methylphosphonates and in the Niementowski synthesis of quinazolin-4(3H)-one, a key step in the production of the anticancer drug Iressa. nih.gov Furthermore, microwave irradiation has been utilized in the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, providing a green and rapid route to quinazolinone derivatives. sci-hub.cat

ReactantsConditionsProductAdvantageRef
Substituted benzoxazinone, Hydrazine monohydrateMicrowave irradiation (250 W), Ethanol, 120–150 °C3-amino-2-methyl-quinazolin-4(3H)-onesRapid reaction (20-33 min), Good to excellent yields mdpi.com
Substituted methyl anthranilate, Iso(thio)cyanatesMicrowave irradiation, DMSO/H2O2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolinonesCatalyst- and base-free, Good yields, High purity nih.gov
2-halobenzoic acids, AmidinesMicrowave irradiation, Iron catalyst, Water or DMFQuinazolinone derivativesGreen, Rapid, High efficiency sci-hub.cat

Catalyst-Mediated Synthetic Approaches

The use of catalysts in organic synthesis is fundamental to achieving high efficiency and selectivity. In the context of quinazolinone synthesis, various catalyst-mediated approaches have been developed to facilitate the key bond-forming reactions.

Iron(III) chloride has been identified as a simple, inexpensive, and highly efficient catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org This method involves the reaction of isatoic anhydride with amidoxime (B1450833) derivatives in the presence of catalytic amounts of FeCl3. The reaction proceeds under mild conditions and demonstrates high selectivity, with 1,4-dioxane (B91453) being the optimal solvent. organic-chemistry.org

Copper catalysts have also been employed in the synthesis of quinazolin-4(3H)-ones. One approach involves a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an SNAr reaction. organic-chemistry.org Another domino reaction catalyzed by copper(I) bromide allows for the synthesis of 2-substituted quinazolin-4(3H)-ones from alkyl halides and anthranilamides under air. organic-chemistry.org

Furthermore, a metal-free approach utilizing p-toluenesulfonic acid as a catalyst for the cyclization of 2-aminobenzamides and aldehydes has been reported. organic-chemistry.org This is followed by an efficient oxidative dehydrogenation step to yield the desired 4(3H)-quinazolinones. organic-chemistry.org The development of metal-catalyst-free oxidative procedures for the synthesis of quinazolinones from o-aminobenzamides and styrenes also represents a significant advancement towards sustainable chemistry. mdpi.com

Solvent-Free Reaction Protocols

Solvent-free synthesis, or "dry media" synthesis, is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. This technique has been successfully applied to the synthesis of quinazolin-4(3H)-ones, offering advantages such as reduced pollution, lower costs, and simplified procedures.

One notable example is the use of montmorillonite (B579905) K-10 clay as a catalyst for the solvent-free synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides. researchgate.netresearchgate.net The reactants are mixed with the catalyst and heated, leading to the formation of the desired products in high yields. researchgate.net The catalyst can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

Another solvent-free approach involves the microwave-mediated reduction of 2-substituted azido- or nitrobenzoic acids to N-arylformamides using zinc and ammonium (B1175870) formate, which then cyclize to form (3H)-quinazolinones. nih.gov Additionally, a one-pot synthesis of 2-methyl-quinazoline-4(3H)-one derivatives has been developed using a choline (B1196258) chloride-thiourea/sulfuric acid deep eutectic solvent as a green and recyclable catalyst under microwave irradiation and solvent-free conditions. researchgate.net

ReactantsCatalyst/ConditionsProductAdvantageRef
Anthranilic acid, AmidesMontmorillonite K-10, Heat2-substituted quinazolin-4(3H)-onesSolvent-free, High yield, Reusable catalyst researchgate.netresearchgate.net
2-substituted azido- or nitrobenzoic acidsZn, HCO2NH4, Microwave irradiation(3H)-quinazolinoneSolvent-free, Mild conditions nih.gov
Various amines, Acetic anhydride, Anthranilic acidCholine Chloride-Thiourea/H2SO4, Microwave irradiation2-methyl-quinazoline-4(3H)-one derivativesSolvent-free, Green and recyclable catalyst researchgate.net

Derivatization Strategies of 2-Methylbenzo[g]quinazolin-4(3H)-one

The strategic modification of the this compound skeleton is crucial for developing new chemical entities. Researchers have successfully targeted different positions of the quinazolinone ring to introduce a variety of substituents and fused heterocyclic systems, thereby modulating the molecule's properties.

The methyl group at the C-2 position of the quinazolinone ring is activated and can participate in condensation reactions. This reactivity allows for the extension of the side chain at this position, a common strategy to synthesize novel derivatives.

One prominent example is the condensation with aromatic aldehydes. The reaction of 2-methyl-quinazolin-4(3H)-one with aldehydes, such as p-chlorobenzaldehyde, leads to the formation of 2-styrylquinazoline derivatives. scirp.orgscispace.com This reaction typically proceeds by heating the reactants in the presence of a catalyst like acetic anhydride or piperidine. The resulting styryl linkage introduces a conjugated system that can significantly alter the electronic and steric properties of the parent molecule.

Substitution of the phenylhydrazine (B124118) on the alkyl side chain at position 2 of the quinazolinone backbone has been utilized to produce novel hydrazide derivatives. nih.gov These derivatives can be further acylated to yield substituted hydrazides, expanding the structural diversity at this position. nih.gov

Table 1: Examples of Derivatization at Position 2

Starting MaterialReagentProduct TypeReference
2-Methyl-quinazolin-4(3H)-onep-Chlorobenzaldehyde2-(4-chlorostyryl)quinazoline scirp.orgscispace.com
2-Methyl-quinazolin-4(3H)-one DerivativePhenylhydrazineHydrazide Derivative nih.gov

The nitrogen atom at position 3 is a key site for introducing a wide range of substituents through alkylation, acylation, and condensation reactions.

N-Alkylation: Direct alkylation of the quinazolin-4(3H)-one scaffold with alkylating agents like ethyl chloroacetate (B1199739) or benzyl (B1604629) chloride in the presence of a base (e.g., potassium carbonate in DMF) predominantly yields the N-3 alkylated product. juniperpublishers.com Studies have confirmed that N-alkylation is generally favored over O-alkylation of the carbonyl group at position 4. juniperpublishers.com The regioselectivity towards N-alkylation is confirmed by 2D NMR spectroscopy, where correlations between the protons of the newly introduced N-CH2 group and the C-2 proton of the quinazolinone ring are observed. juniperpublishers.com

Derivatization via a 3-Amino Intermediate: A highly effective and widely used strategy involves the initial synthesis of 3-amino-2-methylquinazolin-4(3H)-one. This intermediate is typically prepared by reacting 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate. nih.govresearchgate.netderpharmachemica.com The resulting 3-amino group serves as a versatile handle for further modifications.

Schiff Base Formation: The 3-amino group readily condenses with various aromatic and heteroaromatic aldehydes to form the corresponding Schiff bases (benzylideneamino derivatives). nih.gov This reaction is generally carried out by refluxing the amino-quinazolinone with the desired aldehyde in ethanol. nih.gov A diverse library of derivatives has been synthesized using substituted benzaldehydes containing groups like chloro, nitro, hydroxy, and ethyl. nih.gov

Amide Formation: The 3-amino group can also be acylated. For instance, reaction with acetyl chloride in toluene (B28343) leads to the formation of the corresponding acetamide (B32628) derivative at the N-3 position. mdpi.com

Table 2: Synthesis of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

Reagent (Aldehyde)Resulting N-3 SubstituentReference
Benzaldehyde3-(Benzylideneamino) nih.gov
2-Nitrobenzaldehyde3-((2-Nitrobenzylidene)amino) nih.gov
4-Chlorobenzaldehyde3-((4-Chlorobenzylidene)amino) nih.gov
4-Hydroxybenzaldehyde3-((4-Hydroxybenzylidene)amino) nih.gov
Vanillin3-((4-Hydroxy-3-methoxybenzylidene)amino) nih.gov

The benzo[g]quinazolinone framework can be extended by constructing additional rings, leading to complex, polycyclic heterocyclic systems. These annulation reactions often involve derivatizing the core structure at positions 1 and 2 or 2 and 3 to create precursors for intramolecular cyclization.

Recent advances have focused on synthesizing 2,3-fused quinazolinones, as the increased rigidity and planarity of these systems are of significant interest. rsc.org Strategies to achieve this include transition-metal-catalyzed cyclizations, cycloadditions, and various cascade reactions. rsc.org

Pyrrolo[2,1-b]quinazolines: The reaction of 2-methyl-quinazolin-4(3H)-one with chloroacetyl chloride in dry THF can yield a pyrrolo[2,1-b]quinazolindione derivative. scirp.org

Imidazo[1,2-c]quinazolines: These tricyclic systems can be synthesized from a 4-amino-2-styrylquinazoline derivative. Reaction with phenacyl chloride leads to the formation of the corresponding imidazo[1,2-c]quinazoline. scirp.orgscispace.com

Triazino[4,3-c]quinazolines: Further elaboration of a 4-hydrazinyl derivative allows for the construction of fused triazine rings. scirp.orgscispace.com

Benzimidazo[1,2-c]quinazolines: Domino reactions involving benzimidazolyl anilines and alkynes have been used to create these highly functionalized, fused tetracyclic systems. researchgate.net

Table 3: Examples of Fused Ring Systems Synthesized from Quinazolinone Derivatives

Starting Material DerivativeReaction TypeFused SystemReference
2-Methyl-quinazolin-4(3H)-oneReaction with Chloroacetyl ChloridePyrrolo[2,1-b]quinazoline scirp.org
4-Amino-2-styrylquinazolineCyclization with Phenacyl ChlorideImidazo[1,2-c]quinazoline scirp.orgscispace.com
4-Hydrazinyl-2-styrylquinazolineCyclizationTriazino[4,3-c]quinazoline scirp.orgscispace.com
Benzimidazolyl AnilinesDomino reaction with AlkynesBenzimidazo[1,2-c]quinazoline researchgate.net

A key derivatization strategy involves appending other heterocyclic rings to the benzo[g]quinazolinone scaffold. These new moieties can be attached at various positions, most commonly at C-2 or N-3, often via a linker.

Thiazolidinones: Six-membered heterocyclic rings can be introduced at the N-3 position. For example, 3-amino-2-methylquinazolin-4(3H)-one is first condensed with a substituted aromatic aldehyde to form a Schiff base. Subsequent cyclocondensation with thioglycolic acid yields 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives. researchgate.net

Oxadiazoles: An oxadiazole ring can be introduced via a multi-step synthesis starting from the 3-amino-2-methylquinazolin-4(3H)-one intermediate. This involves reaction with chloroethyl acetate, conversion to a hydrazide, and subsequent cyclization with an agent like salicylic (B10762653) acid in the presence of POCl3 to form the 1,3,4-oxadiazole (B1194373) ring linked to the N-3 position. derpharmachemica.com

Thiadiazoles and Triazoles: Heterocyclic systems can also be appended to the C-2 position. Starting with methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, the corresponding hydrazide can be formed. ekb.eg This hydrazide is a key precursor for synthesizing various heterocycles. For instance, it can be cyclized under acidic conditions to yield a 2-amino-1,3,4-thiadiazole (B1665364) ring or under basic conditions to form a 1,3,4-triazole-5-thiol, both attached via a linker to the C-2 position. ekb.eg

Thiophene (B33073): A thiophene ring can be directly attached at the N-3 position by reacting 3-amino-2-methylquinazolin-4(3H)-one with thiophene-2-carbaldehyde. nih.gov

Table 4: Introduction of Heterocyclic Moieties

Position of AttachmentIntroduced HeterocycleSynthetic StrategyReference
N-3ThiazolidinoneCondensation and cyclization with thioglycolic acid researchgate.net
N-31,3,4-OxadiazoleMulti-step synthesis from 3-amino intermediate derpharmachemica.com
C-2 (via linker)1,3,4-ThiadiazoleCyclization of a thiosemicarbazide (B42300) precursor ekb.eg
C-2 (via linker)1,3,4-TriazoleCyclization of a thiosemicarbazide precursor ekb.eg
N-3ThiopheneCondensation with thiophene-2-carbaldehyde nih.gov

Biological Activity Profiling of 2 Methylbenzo G Quinazolin 4 3h One Analogs

In Vitro Biological Evaluation Methodologies

Assays for Antiproliferative and Anticancer Activities

The potential of quinazolinone derivatives as anticancer agents is frequently evaluated using cell-based assays that measure their ability to inhibit the proliferation of cancer cells. A commonly employed technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. jst.go.jpnih.gov This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. jst.go.jpnih.gov In this method, cancer cell lines are cultured and exposed to various concentrations of the test compounds. jst.go.jpnih.gov After a specific incubation period, MTT is added, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. nih.gov The amount of formazan produced, which is proportional to the number of living cells, is then quantified by measuring the absorbance at a specific wavelength. nih.gov

Researchers have utilized this method to screen novel quinazolinone derivatives against various human cancer cell lines, including lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7). jst.go.jpnih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. acs.org For instance, in one study, the cytotoxic effects of newly synthesized quinazolinone derivatives were evaluated against MCF-7 and HeLa cell lines, revealing that most of the new compounds exhibited cytotoxic activity at concentrations ranging from 50 to 100 μM. nih.gov Another study found that some quinazolinone-1,3,4-oxadiazole conjugates displayed potent cytotoxicities against A549, HeLa, and MCF-7 cell lines, with some compounds showing activity comparable to the standard drug 5-fluorouracil. jst.go.jp

The Sulforhodamine B (SRB) assay is another colorimetric assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Table 1: Examples of In Vitro Antiproliferative and Anticancer Assays for Quinazolinone Analogs

AssayPrincipleCell LinesEndpoint
MTT Assay Measures metabolic activity of viable cellsA549 (Lung), HeLa (Cervical), MCF-7 (Breast), PC-3 (Prostate), SMMC-7721 (Liver), Jurkat (Leukemia), NB4 (Leukemia)IC50 (50% inhibitory concentration)
SRB Assay Measures cellular protein content--

This table is for illustrative purposes and does not represent an exhaustive list of all possible assays or cell lines.

Assays for Antimicrobial Properties

The antimicrobial potential of 2-Methylbenzo[g]quinazolin-4(3H)-one analogs is assessed through various in vitro methods that determine their ability to inhibit the growth of or kill pathogenic microorganisms.

A fundamental technique for evaluating antibacterial activity is the agar (B569324) well diffusion method . botanyjournals.comwisdomlib.orgchemistnotes.comnih.gov This method involves inoculating the surface of an agar plate with a standardized suspension of a specific bacterium. botanyjournals.comnih.gov Wells are then created in the agar, and solutions of the test compounds are placed into these wells. botanyjournals.comwisdomlib.org As the compound diffuses through the agar, it creates a concentration gradient. botanyjournals.com If the compound possesses antibacterial properties, a clear zone of inhibition will appear around the well where bacterial growth is prevented. wisdomlib.orgnih.gov The diameter of this zone is proportional to the antibacterial potency of the compound. nih.gov

Another widely used method is the broth microdilution method , which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.govnih.gov This technique involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microplate. nih.gov Each well is then inoculated with a standardized number of bacteria. nih.gov After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC. nih.gov To determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial inoculum, a sample from the wells showing no growth is subcultured onto fresh agar plates. nih.govnih.gov

These methods have been employed to screen quinazolinone derivatives against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govfrontiersin.orgresearchgate.netnih.gov For example, a study on new 2,3-disubstituted 4(3H)-quinazolinone derivatives showed mild antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.gov In another study, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated, and several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Table 2: Common Methods for In Vitro Antibacterial Activity Assessment

MethodPrincipleEndpoint
Agar Well Diffusion Diffusion of the compound through agar, inhibiting bacterial growth.Zone of Inhibition (mm)
Broth Microdilution Serial dilution of the compound in liquid media to determine the lowest inhibitory concentration.Minimum Inhibitory Concentration (MIC) (µg/mL)
Minimum Bactericidal Concentration (MBC) Determination of the lowest concentration that kills bacteria.MBC (µg/mL)

Similar to antibacterial testing, the agar well diffusion and broth microdilution methods are also commonly used to evaluate the antifungal properties of quinazolinone analogs. wisdomlib.orgnih.govscispace.com The agar well diffusion method provides a qualitative assessment of antifungal activity by measuring the zone of inhibition around a well containing the test compound on an agar plate inoculated with a specific fungus. wisdomlib.orgscispace.com

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compounds against various fungal strains. nih.gov This method involves preparing serial dilutions of the compounds in a liquid medium suitable for fungal growth. nih.gov The wells are then inoculated with a standardized fungal suspension. nih.gov The MIC is the lowest concentration that inhibits visible fungal growth, while the MFC is the lowest concentration that results in fungal death. nih.gov

These assays have been used to screen quinazolinone derivatives against a variety of fungi, including Candida albicans, Aspergillus niger, and other pathogenic or plant-pathogenic fungi. nih.govscispace.commdpi.comresearchgate.net For instance, a study on new quinazolinone derivatives revealed that almost all tested compounds showed good activity against C. albicans and A. niger. nih.gov Another study on newly synthesized quinazolinone derivatives found significant antifungal activity against seven phytopathogenic fungi. mdpi.comresearchgate.net

Table 3: Common Methods for In Vitro Antifungal Activity Assessment

MethodPrincipleEndpoint
Agar Well Diffusion Diffusion of the compound through agar, inhibiting fungal growth.Zone of Inhibition (mm)
Broth Microdilution Serial dilution of the compound in liquid media to determine the lowest inhibitory concentration.Minimum Inhibitory Concentration (MIC) (µg/mL)
Minimum Fungicidal Concentration (MFC) Determination of the lowest concentration that kills fungi.MFC (µg/mL)

Assays for Anti-inflammatory and Analgesic Activities

The potential of quinazolinone derivatives to alleviate inflammation and pain is investigated through various in vitro assays. A key target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, in vitro assays often measure the ability of test compounds to inhibit COX-1 and COX-2 activity. These assays typically involve incubating the enzyme with its substrate, arachidonic acid, in the presence and absence of the test compound. The production of prostaglandins, the products of the COX-catalyzed reaction, is then measured.

For analgesic activity, while many assessments are conducted in vivo, in vitro methods can provide insights into the mechanism of action. For example, assays can be designed to assess the interaction of compounds with receptors involved in pain signaling pathways.

Several studies have reported the synthesis and evaluation of quinazolinone derivatives for their anti-inflammatory and analgesic properties. nih.govmdpi.comencyclopedia.pubjapsonline.com For example, a series of isoxazole (B147169) coupled quinazolin-4(3H)-one derivatives were synthesized and showed mild to good analgesic and anti-inflammatory activity. nih.gov Another study on 2-phenyl quinazolinone derivatives demonstrated analgesic activity, with the diethyl substituted compound showing the highest activity. mdpi.comencyclopedia.pub

Assays for Antiviral Activities

The evaluation of the antiviral activity of this compound analogs involves in vitro assays that measure the ability of the compounds to inhibit the replication of various viruses. A common method is the cytopathic effect (CPE) inhibition assay . bohrium.comresearchgate.net In this assay, host cells susceptible to a particular virus are infected with the virus in the presence of different concentrations of the test compound. mdpi.com The virus-induced damage to the cells, known as the cytopathic effect, is then observed and quantified. mdpi.com The concentration of the compound that inhibits the CPE by 50% (IC50) is determined. mdpi.comnih.govresearchgate.net

Another approach is the plaque reduction assay , which is used to determine the effect of a compound on the production of infectious virus particles. In this assay, a monolayer of host cells is infected with the virus and then overlaid with a semi-solid medium containing the test compound. The number of plaques (localized areas of cell death) that form is counted, and the reduction in plaque number in the presence of the compound is a measure of its antiviral activity.

These assays have been used to screen quinazolinone derivatives against a variety of viruses, including influenza A virus (H1N1), and Herpes Simplex Virus (HSV)-1. bohrium.comresearchgate.netmdpi.comnih.gov For example, 2-Methylquinazolin-4(3H)-one was identified as having significant antiviral activity against the influenza A virus in vitro, with an IC50 of 23.8 μg/mL. mdpi.com In another study, a series of 2-pyridinyl-4(3H)-quinazolinones were found to be potent inhibitors of the influenza A virus. bohrium.comresearchgate.net Furthermore, 2,3-disubstituted quinazolinones have been reported to exhibit antiviral activity against HSV-1. nih.gov

Table 4: Common Methods for In Vitro Antiviral Activity Assessment

MethodPrincipleVirus ExamplesEndpoint
Cytopathic Effect (CPE) Inhibition Assay Measures the inhibition of virus-induced cell damage.Influenza A virus, Herpes Simplex Virus-1, Coxsackievirus B4IC50 (50% inhibitory concentration)
Plaque Reduction Assay Measures the reduction in the number of infectious virus particles.Influenza A virusPlaque reduction (%)
MTT Assay Measures cell viability after viral infection and treatment.Coxsackievirus B4, SARS-CoV-2EC50 (50% effective concentration), CC50 (50% cytotoxic concentration)

Targeted Pharmacological Interactions and Mechanisms of Action

Research into the biological activities of benzo[g]quinazolin-4(3H)-one analogs has revealed their potential to interact with several key pharmacological targets, primarily in the domain of oncology. These interactions are centered on the inhibition of crucial enzymes involved in cancer cell proliferation and survival.

The quinazoline (B50416) and benzoquinazoline scaffolds are recognized as privileged structures in medicinal chemistry, particularly for the development of protein kinase inhibitors. Analogs of this compound have been investigated for their ability to inhibit various protein kinases that are pivotal in oncogenic signaling pathways.

VEGF/VEGFR-2 signaling is a critical pathway in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a key strategy in anti-cancer therapy. A number of quinazolin-4(3H)-one and benzo[g]quinazolin-4(3H)-one analogs have been synthesized and evaluated as VEGFR-2 inhibitors.

Notably, a series of 3-ethyl(methyl)-2-thioxobenzo[g]quinazolin-4(3H)-ones were designed as VEGFR-2 inhibitors, drawing inspiration from the binding mode of sorafenib. Furthermore, novel quinazoline-based derivatives have been developed, with some compounds showing potent VEGFR-2 inhibitory activity. For instance, compound 18d from one study demonstrated superior VEGFR-2 inhibition compared to the reference drug sorafenib.

Table 1: VEGFR-2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogs

CompoundVEGFR-2 IC50 (µM)Reference
Compound 18d0.340 ± 0.04
Sorafenib (Reference)0.588 ± 0.06

The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase family, and its overexpression and mutation are implicated in various solid tumors. The quinazoline scaffold is a well-established framework for designing EGFR inhibitors.

A series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized and evaluated as dual EGFR/HER2 inhibitors. Several of these compounds exhibited potent inhibitory activity against both EGFR and HER2, with some showing greater potency than the established EGFR inhibitor, erlotinib. Specifically, compound 8 was identified as the most potent in this series against both enzymes.

Another study on quinazolin-4(3H)-one derivatives also revealed excellent EGFR inhibitory activity, with some compounds showing IC50 values comparable to erlotinib.

Table 2: EGFR and HER2 Inhibitory Activity of Selected Benzo[g]quinazolin-4(3H)-one Analogs

CompoundEGFR IC50 (µM)HER2 IC50 (µM)Reference
Compound 60.0120.021
Compound 80.0090.021
Compound 100.0220.044
Compound 160.0260.069
Erlotinib (Reference)0.0470.071

Beyond VEGFR and EGFR, quinazolin-4(3H)-one analogs have been investigated for their activity against other protein kinases. One study demonstrated that certain quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). Additionally, some quinazolin-4(3H)-one derivatives have been designed as Aurora kinase inhibitors.

However, based on the reviewed literature, there is no specific information available regarding the inhibitory activities of this compound or its close analogs against AKT1, BRAF, or Chk1 kinases.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, making it a well-established target for anticancer drugs. A number of quinazolin-4(3H)-one analogs have been designed and synthesized to act as DHFR inhibitors.

In one study, a series of new quinazoline analogs were designed to mimic the structure of methotrexate, a known DHFR inhibitor. Compounds 28 , 30 , and 31 from this series were identified as the most active DHFR inhibitors. Another study also reported on quinazolinone-based derivatives as DHFR inhibitors, with compound 3e showing potent inhibition of human DHFR.

Table 3: DHFR Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogs

CompoundDHFR IC50 (µM)Reference
Compound 280.5
Compound 300.4
Compound 310.4
Compound 3e0.527 ± 0.028
Methotrexate (Reference)0.118 ± 0.006

Thymidylate synthase (TS) is another key enzyme in the DNA synthesis pathway, and its inhibition is a valid strategy in cancer chemotherapy. Benzoquinazoline derivatives have been explored as inhibitors of TS.

Research has described folate-like TS inhibitors where a benzoquinazoline moiety replaces the pteridine (B1203161) nucleus of folic acid. These compounds, linked to a benzoylglutamate side chain via a sulfonamide, have demonstrated potent inhibition of human TS, with some derivatives exhibiting Ki values as low as 2.5 nM.

Structure Activity Relationship Sar Studies of 2 Methylbenzo G Quinazolin 4 3h One Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of SAR for 2-Methylbenzo[g]quinazolin-4(3H)-one derivatives employs a combination of synthetic chemistry, biological screening, and computational modeling. A fundamental approach involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. sdiarticle3.com These variations can include modifications to the substituents on the benzo ring, the quinazolinone core, and the methyl group at the 2-position.

Synthetic Strategies: A common synthetic route to produce a variety of quinazolinone derivatives for SAR studies involves a three-step process. This typically starts with an anthranilic acid, which is first cyclized. The resulting intermediate is then further modified to introduce diverse substituents at various positions on the quinazolinone scaffold. sdiarticle3.com For benzo[g]quinazoline (B13665071) derivatives specifically, synthetic methods often involve the reaction of 3-amino-2-naphthoic acid with appropriate reagents to construct the core ring system, followed by further modifications. nih.gov

Computational Techniques: In conjunction with synthetic efforts, computational methods play a pivotal role in modern SAR studies. These techniques provide insights into the potential interactions between the synthesized compounds and their biological targets, helping to guide the design of more potent molecules. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinazoline (B50416) derivatives, 3D-QSAR models are often developed to understand the spatial arrangement of structural features that influence activity. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a biological target, such as an enzyme or receptor. nih.gov For quinazolinone derivatives, docking studies can help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's potency. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, these models are generated based on a set of active compounds and are used to screen large chemical databases for new potential lead structures. nih.govresearchgate.net

Impact of Structural Modifications on Biological Potency

Systematic structural modifications of the quinazolinone scaffold have revealed several key insights into the SAR of this class of compounds. The biological activity is often sensitive to the nature and position of substituents on the aromatic rings and at the 2- and 3-positions of the quinazolinone core.

For a series of novel 2-methyl-quinazolin-4(3H)-ones, substitutions on the phenyl ring at the 3-position and on the quinazolinone ring itself have been shown to significantly influence analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net For instance, the introduction of bromine atoms at the 6- and 8-positions of the quinazolinone ring was found to enhance analgesic and anti-inflammatory effects. researchgate.net

In a study of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the nature of the substituent at the 3-position was found to be critical for cytotoxic activity against various cancer cell lines. nih.gov The table below summarizes the in vitro cytotoxic activity (IC₅₀) of selected derivatives against the HeLa (cervical cancer) cell line.

CompoundR-group (at position 3)IC₅₀ (μM) on HeLa cells
3aPhenyl>100
3b4-Methylphenyl>100
3d4-Methoxyphenyl10
3e4-Chlorophenyl25
3h4-Nitrophenyl52

As the data indicates, the presence of a 4-methoxyphenyl group at the 3-position (compound 3d ) resulted in the most potent activity against the HeLa cell line, with an IC₅₀ value of 10 μM. nih.gov This suggests that an electron-donating group at the para position of the phenyl ring is favorable for this particular biological activity.

Similarly, for benzo[g]quinazoline derivatives with antifungal activity, modifications at the 2- and 3-positions have a significant impact on their potency against Candida albicans. The parent 2-thioxobenzo[g]quinazolines showed good activity, which was influenced by the substituent at the 3-position. nih.gov However, chemical transformation of the thioxo group at the 2-position to thioalkyl or hydrazine (B178648) derivatives did not lead to an improvement in the antifungal effect. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling studies on various classes of quinazolinone derivatives have helped to identify the key structural features that are essential for their biological activity. A pharmacophore represents the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are necessary for interaction with a specific biological target.

For quinazolinone derivatives, the following features are often considered important:

The Quinazolinone Core: This bicyclic system generally serves as a rigid scaffold to orient the other functional groups in the correct conformation for binding to the target.

Substituents at Position 2: The group at this position can significantly influence the activity profile. For example, a methyl group, as in the parent compound, or a substituted phenyl ring can be crucial for potency. nih.gov

Substituents at Position 3: The nature of the substituent at this position is often a key determinant of biological activity and selectivity. Aromatic or substituted aromatic rings are frequently found to be important for activity. nih.gov

Hydrogen Bonding Moieties: The carbonyl group at position 4 and the nitrogen atom at position 3 can act as hydrogen bond acceptors, while the N-H group at position 3 (in unsubstituted derivatives) can act as a hydrogen bond donor. These interactions are often critical for anchoring the molecule in the active site of the target protein.

In a study on quinazoline-based acetylcholinesterase inhibitors, a pharmacophore model was developed that included two aromatic rings, a hydrogen bond acceptor, and a hydrophobic region as key features for activity. nih.gov Such models provide a valuable framework for the design of new derivatives with improved potency.

Elucidating Molecular Descriptors for Activity Correlation

QSAR studies utilize a wide range of molecular descriptors to quantify the physicochemical properties of molecules and correlate them with biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For quinazoline and its derivatives, several types of descriptors have been found to be important in predicting their biological activities:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sdiarticle3.comsdiarticle3.com These parameters are related to the molecule's ability to participate in charge-transfer interactions.

Hydrophobic Descriptors: The partition coefficient (LogP) is a common descriptor used to quantify the hydrophobicity of a molecule. sdiarticle3.com This property is important for membrane permeability and interaction with hydrophobic pockets in target proteins.

Topological and Steric Descriptors: Descriptors such as molecular weight, polar surface area (PSA), and ovality describe the size, shape, and polarity of the molecule. sdiarticle3.comsdiarticle3.com These parameters are crucial for ensuring a good fit within the binding site of a biological target.

In a QSAR study on the antifungal activity of benzo[g]quinazoline derivatives, various descriptors were calculated to build a model that could predict the activity of new compounds. nih.gov Similarly, for a series of quinazoline derivatives with cytotoxic activity, constitutional, functional, and charge descriptors were identified as significant parameters for predicting their anticancer effects. nih.gov The development of robust QSAR models is a key step in the rational design of new this compound derivatives with optimized biological activity.

Computational and in Silico Investigations of 2 Methylbenzo G Quinazolin 4 3h One and Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method is instrumental in understanding the binding mode of a ligand and the key interactions that stabilize the ligand-protein complex.

Molecular docking studies have been extensively employed to predict the interactions between 2-Methylbenzo[g]quinazolin-4(3H)-one analogs and various biological targets. These studies have been crucial in identifying potential therapeutic targets and in understanding the structural basis for the observed biological activities.

For instance, docking studies on a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have been conducted to evaluate their antiviral potential. nih.gov These studies have focused on targets such as the coxsackievirus (CVB4) 2A proteinase, as well as herpes simplex virus (HSV-1 & 2) proteins. nih.gov The results of these simulations have helped to identify compounds with favorable binding energies and interaction profiles, suggesting their potential as antiviral agents. nih.gov In a separate study, benzo[g]quinazoline (B13665071) derivatives were investigated as potential inhibitors of the human rotavirus Wa strain, with docking studies revealing key interactions within the binding site of the outer capsid protein VP4. mdpi.com

Furthermore, molecular docking has been used to explore the anticancer potential of quinazolinone derivatives by predicting their interactions with key cancer-related targets such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Met. nih.govresearchgate.net The docking scores and predicted binding affinities from these studies provide a rational basis for selecting promising candidates for further experimental evaluation. For example, some quinazolin-4(3H)-one-morpholine hybrids have shown promising docking scores against VEGFR1, VEGFR2, and EGFR, suggesting their potential as anti-lung cancer agents. nih.gov

The following table summarizes the predicted binding affinities of selected quinazolinone derivatives against various protein targets, as determined by molecular docking simulations.

CompoundTarget ProteinDocking Score (kcal/mol)Reference
Quinazolin-4(3H)-one-morpholine hybrid 1VEGFR1-11.744 nih.gov
Quinazolin-4(3H)-one-morpholine hybrid 1VEGFR2-12.407 nih.gov
Quinazolin-4(3H)-one-morpholine hybrid 1EGFR-10.359 nih.gov
Quinazolin-4(3H)-one derivative 1BRD4-7.052 nih.gov
Quinazolin-4(3H)-one derivative 1PARP1-6.343 nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed picture of the binding mode of a ligand within the active site of a protein. This analysis reveals crucial information about the specific amino acid residues involved in the interaction and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Similarly, in studies of quinazolinone-based inhibitors of DNA gyrase, an essential bacterial enzyme, docking analysis has shown that the quinazolinone scaffold can fit snugly into the ATP-binding pocket of the enzyme. nih.gov The interactions with key residues like ASN46 and GLY77 are thought to be critical for the inhibitory activity of these compounds. researchgate.net

The binding mode analysis of a 2-thioxo-benzo[g]quinazolin-4(3H)-one derivative within the active site of the CVB4 2A proteinase revealed that the compound superimposes well with the known inhibitor ribavirin, suggesting a similar mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new compounds, guide the design of more potent analogs, and provide insights into the structural features that are important for biological activity. nih.gov

Several QSAR studies have been conducted on quinazolinone derivatives to develop predictive models for their biological activities, including anticancer and antimicrobial effects. nih.govnih.govrsc.org These models are typically built using a training set of compounds with known activities and then validated using an external test set of compounds.

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for a series of quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov These models have shown good statistical quality, with high correlation coefficients (R²) and predictive abilities (Q²). nih.gov The developed models can then be used to predict the inhibitory activity of new quinazolinone derivatives against EGFR. nih.gov

In another study, QSAR models were constructed for a series of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), a target for the treatment of osteoarthritis. nih.gov The models were found to be reliable and were used to identify the key structural features that influence the inhibitory activity. nih.gov

The table below presents the statistical parameters of a representative QSAR model developed for quinazolin-4(3H)-one analogs as EGFR inhibitors.

ModelR²predReference
CoMFA0.8550.5700.657 nih.gov
CoMSIA0.8950.5990.681 nih.gov

A key outcome of QSAR studies is the identification of the molecular descriptors that are most strongly correlated with biological activity. These descriptors can be related to the steric, electronic, and hydrophobic properties of the molecules.

In the context of anticancer activity, QSAR models have shown that the presence of specific functional groups, such as halogens or methoxy (B1213986) groups, at certain positions on the quinazolinone scaffold can significantly enhance the cytotoxic effects against various cancer cell lines. nih.govrsc.org Similarly, for antimicrobial activity, QSAR studies have helped to identify the structural features that are crucial for inhibiting the growth of bacteria and fungi.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.net In the context of drug design, MD simulations can provide valuable insights into the stability of ligand-protein complexes, the conformational changes that occur upon ligand binding, and the detailed interactions that govern molecular recognition.

MD simulations have been applied to study the complexes of this compound analogs with their protein targets. nih.gov These simulations can assess the stability of the binding mode predicted by molecular docking and provide a more realistic picture of the interactions in a dynamic environment.

For example, MD simulations of a quinazolinone derivative bound to EGFR have been used to analyze the stability of the complex over a simulation time of several nanoseconds. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms can be monitored to assess the stability of the complex, while the root-mean-square fluctuation (RMSF) of individual residues can provide information about the flexibility of different parts of the protein. researchgate.net

In a study of quinazolin-4(3H)-one-morpholine hybrids, MD simulations showed that the most potent compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for a significant portion of the simulation time, further supporting its potential as a selective inhibitor. nih.gov Similarly, MD simulations have been used to investigate the stability of quinazolinone derivatives in the binding pocket of matrix metalloproteinase-13 (MMP-13), confirming the importance of key hydrogen bonding interactions for maintaining a stable complex. nih.gov

Conformational Dynamics Analysis

Conformational dynamics analysis, primarily through MD simulations, investigates the changes in the three-dimensional structure of both the ligand and the protein upon binding. This analysis helps in understanding the flexibility of the ligand and the protein's active site, which can influence the binding affinity and selectivity of the compound.

The RMSF is a key parameter used in this analysis, as it highlights the fluctuations of individual amino acid residues within the protein's binding pocket. researchgate.net In studies of quinazolinone derivatives, RMSF profiles have been used to pinpoint residue-level flexibility and the dynamic behavior within the binding pockets of various cancer-related targets. researchgate.net This information is crucial for understanding how the ligand is accommodated within the active site and which residues are key for maintaining the binding interaction.

For example, docking analysis of certain quinazolin-4(3H)-one derivatives has revealed different binding modes, such as ATP-competitive and non-competitive inhibition, based on their interactions with key motifs like the DFG motif in protein kinases. nih.gov The conformational changes induced upon binding can dictate the specific type of inhibition, which has significant implications for the compound's pharmacological profile.

Molecular docking studies on benzo[g]quinazoline derivatives against Candida albicans' CYP51 have also been performed to establish their binding modes in comparison to known antifungal agents. nih.gov Such studies are fundamental in elucidating the structure-activity relationship and guiding the design of new analogs with improved potency. The conformational analysis provides a detailed map of the interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In silico ADMET prediction is a critical step in the early stages of drug discovery, as it helps to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters.

For quinazolinone derivatives, ADMET prediction studies have been conducted to assess their drug-likeness and potential for oral bioavailability. nih.govtandfonline.com These studies often evaluate a range of parameters, including those related to Lipinski's rule of five, which predicts drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com

In a study of novel quinazoline-morpholinobenzylideneamino hybrid compounds, ADMET prediction was carried out to determine physicochemical parameters and drug-likeness. nih.gov Similarly, research on new antimicrobial quinazolinone and fused quinazoline (B50416) derivatives involved the calculation of ADMET properties to predict their suitability as drug molecules in pre-clinical phases. tandfonline.com The majority of these new compounds were found to adhere to Lipinski's rule and to have good predicted bioavailability. tandfonline.com

The table below presents a typical set of ADMET parameters that are evaluated for quinazolinone analogs, based on findings from various in silico studies. nih.gov

ParameterDescriptionPredicted Value Range for Analogs
Molecular Weight The mass of a molecule.< 500 g/mol
LogP (Lipophilicity) The logarithm of the partition coefficient between octanol (B41247) and water.< 5
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms.< 5
Hydrogen Bond Acceptors The number of electronegative atoms (N, O).< 10
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, an indicator of membrane permeability.< 140 Ų
Aqueous Solubility The ability of the compound to dissolve in water.Good to Moderate
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross the blood-brain barrier.Variable (Low to High)
CYP2D6 Inhibition The potential to inhibit the cytochrome P450 2D6 enzyme.Non-inhibitor to Inhibitor
Hepatotoxicity The potential to cause liver damage.Low to Moderate Risk

These in silico predictions are invaluable for prioritizing which compounds should be synthesized and subjected to more rigorous experimental testing, thereby streamlining the drug discovery process.

Future Research Directions for 2 Methylbenzo G Quinazolin 4 3h One Based Scaffolds

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

Future research will likely prioritize the development of environmentally benign and efficient synthetic routes for 2-Methylbenzo[g]quinazolin-4(3H)-one and its derivatives. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. The principles of green chemistry aim to mitigate these issues.

Key areas for exploration include:

Catalyst-Free Synthesis: Developing synthetic pathways that proceed efficiently without the need for a catalyst, which simplifies purification and reduces potential metal contamination. orientjchem.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.net

One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product streamlines the synthetic process, saving time, resources, and reducing waste. acgpubs.org

Use of Greener Solvents: Investigating the use of water, ethanol (B145695), or other environmentally friendly solvents in place of traditional volatile organic compounds.

Table 1: Comparison of Synthetic Approaches for Quinazolinone Derivatives

Synthetic Strategy Key Advantages Relevant Principles
Conventional Heating Well-established methods N/A
Microwave Irradiation Faster reaction rates, higher yields Energy efficiency, waste prevention
Catalyst-Free Conditions Simplified purification, reduced toxicity Atom economy, avoiding hazardous substances
One-Pot Synthesis Reduced steps, less solvent waste Process intensification, waste prevention

Development of Advanced Biological Screening Assays for Specific Targets

While derivatives of the parent quinazolinone scaffold have shown a broad range of biological activities, including anticancer and antimicrobial effects, future research must employ more sophisticated and targeted screening methods. ijbpsa.comresearchgate.netmdpi.com This will enable a deeper understanding of the mechanism of action and help identify compounds with high potency and selectivity for specific biological targets.

Future screening strategies should include:

Kinase Inhibition Panels: Given that many quinazolinone-based drugs, such as gefitinib and erlotinib, function as kinase inhibitors, screening new derivatives against a wide panel of kinases is crucial. nih.govnih.gov This helps identify specific targets and potential off-target effects.

Mechanism-Based Assays: Moving beyond simple cell viability assays to more specific tests that probe the compound's effect on particular cellular pathways, such as apoptosis, cell cycle progression, or tubulin polymerization. nih.govrsc.org

High-Throughput Screening (HTS): Utilizing automated HTS platforms to rapidly screen large libraries of this compound derivatives against specific enzymes or receptors.

Phenotypic Screening in Disease-Relevant Models: Using advanced cell culture models, such as 3D spheroids or organoids, that more closely mimic the in vivo environment to evaluate compound efficacy.

Table 2: Examples of Biological Targets for Quinazolinone Scaffolds

Target Class Specific Example Associated Disease
Tyrosine Kinases Epidermal Growth Factor Receptor (EGFR) Various Cancers
Cell Cycle Proteins Tubulin Cancer
Enzymes Dihydrofolate Reductase (DHFR) Cancer, Bacterial Infections
Bacterial Proteins Various essential enzymes Bacterial Infections

Integrative Computational and Experimental Approaches for Drug Discovery

The integration of computational modeling with experimental synthesis and biological testing is a powerful strategy for accelerating the drug discovery process. researchgate.net For the this compound scaffold, this dual approach can guide the rational design of new derivatives with improved activity and drug-like properties.

Key integrative strategies include:

Molecular Docking: Using computer simulations to predict how newly designed molecules will bind to the active site of a specific protein target, such as a kinase or enzyme. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the stability of the ligand-protein complex over time and to analyze the key interactions that maintain binding. researchgate.net

ADME/T Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds. This helps in the early identification of candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures. nih.gov

The data from these computational studies can then be used to refine the design of the next generation of compounds, which are then synthesized and tested experimentally. This iterative cycle of design, computation, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

Design and Synthesis of Multi-Targeting Agents

Complex diseases like cancer often involve multiple pathological pathways. nih.gov As a result, there is growing interest in developing single chemical entities that can modulate multiple targets simultaneously. The quinazolinone scaffold is well-suited for this approach due to its chemical tractability and ability to interact with diverse biological targets. scirp.org

Future research in this area will focus on:

Hybrid Molecule Design: Creating hybrid compounds by combining the this compound core with other known pharmacophores to engage two distinct targets. For example, designing dual inhibitors that target both a protein kinase and another cancer-related enzyme.

Fragment-Based Linking: Systematically linking molecular fragments known to bind to different targets onto the central quinazolinone scaffold.

Privileged Scaffold Decoration: Leveraging the "privileged" nature of the quinazolinone structure by strategically modifying its substitution patterns to achieve affinity for multiple, desired targets. researchgate.net

The development of multi-targeting agents offers the potential for improved therapeutic efficacy, reduced potential for drug resistance, and simplified treatment regimens.

Q & A

Q. What are the common synthetic routes for 2-Methylbenzo[g]quinazolin-4(3H)-one derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions starting from anthranilic acid derivatives or benzoxazinones. For example:

  • Conventional heating : Reaction of 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate yields 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via nucleophilic attack and intramolecular cyclization (reaction time: 8–12 hours, yield: 65–70%) .
  • Microwave-assisted synthesis : Reduces reaction time (30–45 minutes) and improves yields (85–90%) by enhancing reaction kinetics .
  • Mechanochemical methods : Solvent-free ball milling with DDQ as an oxidant enables efficient intramolecular C–N coupling, producing quinazolin-4(3H)-ones in high yields (e.g., 95% for 2-(4-bromophenyl)quinazolin-4(3H)-one) .

Q. How is structural characterization of quinazolin-4(3H)-one derivatives performed?

Methodological Answer:

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C=N stretch at ~1620 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.26–8.02 ppm for 2-phenyl derivatives) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., dihedral angles in 2-methyl-2-phenyl derivatives) .

Advanced Research Questions

Q. What biological activities have been reported for this compound derivatives?

Methodological Answer:

  • Anti-inflammatory activity : Derivatives like 3-butyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one reduce IL-1β, COX-2, and prostaglandin E2 levels in rat arthritis models. COX inhibition assays distinguish selectivity (COX-1 vs. COX-2) .
  • Antimicrobial activity : 2-Thioxo derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via agar well diffusion assays (zone of inhibition: 12–18 mm) .
  • Anticancer potential : Derivatives targeting USP7-MDM2-p53 pathways inhibit deubiquitinating enzymes (IC₅₀: <1 µM in enzyme assays) .

Q. How do substituents influence the biological activity of quinazolin-4(3H)-one derivatives?

Methodological Answer:

  • Lipophilicity : 3-butyl substituents enhance anti-inflammatory activity by improving membrane permeability (logP >3.5) .
  • Electron-withdrawing groups : 2-(3-trifluoromethylphenyl) derivatives increase antifungal activity against Rhizoctonia solani (EC₅₀: 22.1 µg/mL) by modulating electron density .
  • Steric effects : Bulky substituents (e.g., 2,5-dimethoxybenzylidene) reduce activity due to steric hindrance in enzyme binding pockets .

Q. What are recent advances in optimizing quinazolin-4(3H)-one synthesis for scalability?

Methodological Answer:

  • Microwave optimization : Achieves 90% yield in 30 minutes for 3-amino-2-(2-chlorophenyl) derivatives, reducing energy consumption .
  • Mechanochemical C–N coupling : Eliminates solvents and reduces waste, enabling gram-scale synthesis (e.g., 1.16 g, 95% yield) .
  • Retrosynthetic strategies : Use of substituted amines and benzoyl chlorides streamlines the synthesis of 2-phenyl derivatives .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of substituents in modulating COX-2 selectivity using molecular docking .
  • Structure-activity relationships (SAR) : Systematically vary substituents at positions 2 and 3 to optimize antifungal activity .
  • In vivo validation : Test USP7 inhibitors in xenograft models to assess tumor suppression efficacy .

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